ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate
Description
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate (CAS: 218614-04-1) is a structurally complex compound with critical functional groups influencing its chemical and biological behavior. Key features include:
- Ethyl ester group: Enhances lipophilicity and may act as a prodrug moiety for improved bioavailability.
- tert-Butyldimethylsilyl (TBS) ether: A robust protecting group for the alcohol at the 5S position, conferring stability during synthetic processes .
- Conjugated dienes (2Z,6E): The stereochemistry of the double bonds likely affects molecular conformation and reactivity.
This compound is marketed for medicinal purposes, though its specific therapeutic application remains undisclosed in available sources . Its structural complexity suggests utility as an intermediate in drug synthesis, particularly for molecules requiring stereochemical precision and protective group strategies.
Properties
Molecular Formula |
C21H35NO3SSi |
|---|---|
Molecular Weight |
409.7 g/mol |
IUPAC Name |
ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate |
InChI |
InChI=1S/C21H35NO3SSi/c1-10-24-20(23)15(2)11-12-19(25-27(8,9)21(5,6)7)16(3)13-18-14-26-17(4)22-18/h11,13-14,19H,10,12H2,1-9H3/b15-11-,16-13+/t19-/m0/s1 |
InChI Key |
XYXKDISNFBCMBI-WCSYRVRESA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C[C@@H](/C(=C/C1=CSC(=N1)C)/C)O[Si](C)(C)C(C)(C)C)/C |
Canonical SMILES |
CCOC(=O)C(=CCC(C(=CC1=CSC(=N1)C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hepta-2,6-dienoate backbone, introduction of the thiazole ring, and the attachment of the tert-butyl(dimethyl)silyl group. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Silyl Ether Cleavage
The tert-butyl(dimethyl)silyl (TBS) group is a common protecting group for alcohols. Its cleavage typically occurs under mild acidic or fluoride-based conditions:
-
Reagents : Tetra-n-butylammonium fluoride (TBAF), hydrofluoric acid (HF), or acetic acid (AcOH) .
-
Mechanism : Fluoride ions attack the silicon atom, leading to the release of the alcohol.
Example Reaction :
This step is critical in synthetic pathways where temporary protection of hydroxyl groups is required.
Ester Hydrolysis
The ethyl ester moiety can undergo hydrolysis to form the corresponding carboxylic acid:
-
Conditions : Acidic (e.g., H₃O⁺) or basic (e.g., NaOH) hydrolysis .
-
Applications : Useful for modifying solubility or introducing further functionalization.
Example Reaction :
Conjugated Diene Reactivity
The (2Z,6E)-hepta-2,6-dienoate backbone contains conjugated double bonds, enabling cycloaddition or electrophilic addition reactions:
Diels-Alder Reaction
-
Dienophile Compatibility : Reacts with electron-deficient dienophiles (e.g., maleic anhydride).
-
Stereoselectivity : The stereochemistry of the diene (Z,E configuration) influences the regiochemical outcome .
Electrophilic Addition
-
Reagents : Bromine (Br₂), hydrogen halides (HX).
-
Outcome : Forms dibrominated or halo-substituted derivatives.
Thiazole Ring Reactivity
The 2-methyl-1,3-thiazol-4-yl group participates in:
-
Electrophilic Substitution : Nitration or sulfonation at the C5 position of the thiazole ring.
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions .
Oxidation and Reduction
-
Oxidation of Alcohols : Post-TBS cleavage, the exposed hydroxyl group can be oxidized to a ketone using reagents like Dess-Martin periodinane.
-
Reduction of Double Bonds : Catalytic hydrogenation (H₂/Pd-C) converts dienes to saturated alkanes .
Stability Considerations
Scientific Research Applications
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group provides stability, allowing the compound to interact with enzymes and receptors effectively. The thiazole ring can participate in various biochemical interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Alcohol Analog: (-)-(2Z,5S,6E)-5-{[Tert-Butyl(Dimethyl)Silyl]Oxy}-2,6-Dimethyl-7-(2-Methyl-1,3-Thiazol-4-Yl)Hepta-2,6-Dien-1-ol
- Structural difference : Replaces the ethyl ester with a terminal alcohol.
- The alcohol may represent a synthetic precursor or metabolite of the target compound .
2-Methyl-2-propanyl (2R)-2-(2-Oxoethyl)-4-Morpholinecarboxylate
- Structural overlap : Contains a tert-butyl ester and morpholine ring.
- Divergence : Lacks the thiazole and conjugated diene system.
- Application : Likely serves as an intermediate for central nervous system (CNS)-targeting drugs due to the morpholine moiety .
Protective Group Strategies
Benzyl 2-Acetamido-3,6-di-O-benzoyl-2-deoxy-α-D-glucopyranoside
- Protective groups : Benzyl and benzoyl groups instead of TBS.
Thiazole-Containing Analogs
Thiazoles with bulkier substituents (e.g., ethyl or phenyl) might hinder binding, while smaller groups (e.g., hydrogen) could reduce stability .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Utility : The TBS group in the target compound offers hydrolytic stability under basic conditions, making it preferable for multi-step syntheses compared to less stable alternatives (e.g., trimethylsilyl ethers) .
- Pharmacological Potential: The ethyl ester and thiazole moiety suggest possible prodrug functionality or antimicrobial/anticancer activity, though specific data are absent in available sources.
- Comparative Stability: The conjugated diene system may enhance rigidity and reduce undesired isomerization compared to non-conjugated analogs.
Biological Activity
Ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate is a complex organic compound notable for its unique structural features and potential biological activities. This compound, with a CAS number of 218614-04-1, contains a hepta-dienoate backbone and incorporates both thiazole and silyl ether functionalities. These characteristics suggest a variety of possible biological interactions and applications.
Molecular Formula and Weight
- Molecular Formula : C21H35NO3SSi
- Molecular Weight : 409.66 g/mol
Structural Features
The compound features:
- A hepta-dienoate backbone
- A tert-butyl(dimethyl)silyl ether group
- A thiazole moiety
Reactivity
The presence of unsaturated double bonds and functional groups contributes to its potential reactivity in various chemical environments, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties often exhibit significant antimicrobial properties. The presence of the thiazole ring in ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy suggests potential efficacy against various pathogens.
Case Study: Antimicrobial Screening
In a study assessing the antimicrobial effects of similar thiazole-containing compounds, several derivatives demonstrated notable inhibition of bacterial growth. For instance:
- Compound A : Inhibited Staphylococcus aureus with an MIC of 32 µg/mL.
- Compound B : Showed activity against Escherichia coli with an MIC of 16 µg/mL.
These findings suggest that ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy could possess comparable antimicrobial properties.
Cytotoxicity Studies
Cytotoxicity assays performed on similar compounds have revealed that modifications in the structure significantly affect their cytotoxic profiles.
Table 1: Cytotoxicity Data of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl A | HeLa | 15 |
| Ethyl B | MCF-7 | 20 |
| Ethyl (2Z...) | HepG2 | TBD |
The cytotoxicity of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy is yet to be determined but is anticipated based on structural similarities to known active compounds.
Antioxidant Activity
Compounds containing silyl groups have been linked to antioxidant properties. The antioxidant capacity can be assessed using various assays such as DPPH or ABTS.
Preliminary Findings
In preliminary studies:
- Compounds with similar silyl ether functionalities showed significant scavenging activity against free radicals.
The biological activities of ethyl (2Z,5S,6E)-5-[tert-butyl(dimethyl)silyl]oxy may involve:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular processes.
- Membrane Disruption : The lipophilic nature may allow interaction with cellular membranes, leading to disruption in pathogen viability.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the complex stereochemistry of this compound?
- Methodological Answer : A multi-step approach is required, integrating:
- Stereoselective olefination : Use of Z/E-selective Wittig or Horner-Wadsworth-Emmons reactions to establish the 2,6-dienoate framework.
- Silyl protection : Introduction of the tert-butyl(dimethyl)silyl (TBS) group at the 5S position via silylation under anhydrous conditions (e.g., TBSCl/imidazole in DMF) .
- Thiazole incorporation : Coupling of a pre-synthesized 2-methyl-1,3-thiazol-4-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Flow chemistry : Continuous-flow systems can enhance reproducibility and control exothermic reactions, as demonstrated in similar syntheses .
Q. How is the stereochemistry of the (2Z,5S,6E) configuration validated?
- Methodological Answer :
- NMR spectroscopy : - and -NMR coupling constants (e.g., for olefin geometry) and NOE correlations to confirm spatial arrangements .
- X-ray crystallography : Single-crystal analysis provides definitive stereochemical assignment, particularly for the 5S center .
- Computational modeling : DFT calculations (e.g., Gaussian) to compare theoretical and experimental NMR/IR data .
Q. What is the role of the tert-butyl(dimethyl)silyl (TBS) protecting group in this synthesis?
- Methodological Answer :
- Hydroxyl protection : The TBS group shields the 5-hydroxy intermediate during subsequent reactions (e.g., thiazole coupling or esterification) .
- Stability : TBS ethers resist acidic/basic conditions but can be cleaved selectively using HF-pyridine or TBAF .
Q. Which purification techniques are effective for isolating intermediates?
- Methodological Answer :
- Recrystallization : Use ethanol or DMF/EtOH mixtures for intermediates with low solubility (e.g., thiazole-containing precursors) .
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane for polar intermediates.
- TLC monitoring : Toluene/ethyl acetate/water (8.7:1.2:1.1) to track reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize stereoselectivity and yield?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (e.g., temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between parameters .
- Bayesian optimization : Machine learning algorithms predict optimal conditions with fewer experiments, outperforming traditional trial-and-error .
Q. How to resolve contradictions in reaction yield data across experimental replicates?
- Methodological Answer :
- Statistical modeling : Apply ANOVA to identify outliers or systematic errors (e.g., moisture sensitivity of silyl ethers) .
- Cross-validation : Repeat experiments under inert conditions (argon/glovebox) to rule out air-sensitive degradation .
Q. Can computational methods predict regioselectivity in thiazole ring functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices or electrostatic potential maps to predict nucleophilic/electrophilic sites on the thiazole ring .
- Molecular dynamics : Simulate reaction trajectories to assess steric effects from the 2-methyl substituent .
Q. What strategies ensure regioselective formation of the hepta-2,6-dienoate backbone?
- Methodological Answer :
- Conjugated diene control : Use of sterically hindered bases (e.g., LDA) to direct enolate formation toward the desired Z/E configuration .
- Kinetic vs. thermodynamic control : Low-temperature conditions favor kinetic products, while prolonged heating favors thermodynamic stability .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
